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molecular formula C8H10INO B8577502 2-amino-2-(4-iodophenyl)ethan-1-ol CAS No. 475207-49-9

2-amino-2-(4-iodophenyl)ethan-1-ol

Cat. No. B8577502
M. Wt: 263.08 g/mol
InChI Key: IZFQBVHODUUDIQ-UHFFFAOYSA-N
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Patent
US08354441B2

Procedure details

To a stirred solution of lithium borohydride in THF (25.1 ml, 2 M solution) under an argon atmosphere was added dropwise chlorotrimethylsilane (12.7 ml). To the resulting suspension was added portionwise (RS)-amino-(4-iodo-phenyl)-acetic acid hydrochloride (6.30 g). Stirring was continued for 4 h and then the mixture was cooled to 0° C. and quenched by dropwise addition of methanol (4.5 ml). After stirring for 15 min at room temperature, water was added and the mixture was then diluted with ethyl acetate. Saturated brine was then added and the aqueous phase made alkaline (pH 14) by addition of 5 N aq NaOH. The phases were separated and the organic phase was washed with saturated brine and then dried over sodium sulphate and concentrated in vacuo to afford (RS)-2-amino-2-(4-iodo-phenyl)-ethanol (5.27 g, quant.) as a yellow solid. MS (ISP): 264.1 ([M+H]+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.7 mL
Type
reactant
Reaction Step One
Name
Quantity
25.1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Li+].Cl[Si](C)(C)C.Cl.[NH2:9][CH:10]([C:14]1[CH:19]=[CH:18][C:17]([I:20])=[CH:16][CH:15]=1)[C:11](O)=[O:12]>C1COCC1>[NH2:9][CH:10]([C:14]1[CH:19]=[CH:18][C:17]([I:20])=[CH:16][CH:15]=1)[CH2:11][OH:12] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
12.7 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
25.1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.3 g
Type
reactant
Smiles
Cl.NC(C(=O)O)C1=CC=C(C=C1)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by dropwise addition of methanol (4.5 ml)
STIRRING
Type
STIRRING
Details
After stirring for 15 min at room temperature
Duration
15 min
ADDITION
Type
ADDITION
Details
water was added
ADDITION
Type
ADDITION
Details
the mixture was then diluted with ethyl acetate
ADDITION
Type
ADDITION
Details
Saturated brine was then added
ADDITION
Type
ADDITION
Details
by addition of 5 N aq NaOH
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC(CO)C1=CC=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 5.27 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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